XLogP3 Lipophilicity Comparison
The target compound exhibits a computed XLogP3 of -0.1, compared to -0.5 for the des-methyl analog 3-(hydroxymethyl)pyrrolidin-2-one (CAS 76220-94-5) [1][2]. The 0.4 log unit increase in lipophilicity reflects the methyl group contribution, which can enhance passive membrane permeability and modulate binding to hydrophobic protein pockets.
| Evidence Dimension | Calculated lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = -0.1 |
| Comparator Or Baseline | 3-(Hydroxymethyl)pyrrolidin-2-one: XLogP3 = -0.5 |
| Quantified Difference | ΔXLogP3 = +0.4 |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2025.04.14) |
Why This Matters
Improved lipophilicity can translate into better cell permeability for intracellular target engagement in biochemical and cell-based assays.
- [1] PubChem CID 84072646 (3-(Hydroxymethyl)-3-methylpyrrolidin-2-one). View Source
- [2] PubChem CID 12698981 (3-(Hydroxymethyl)pyrrolidin-2-one). View Source
